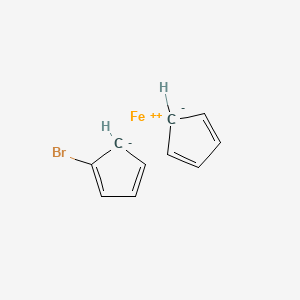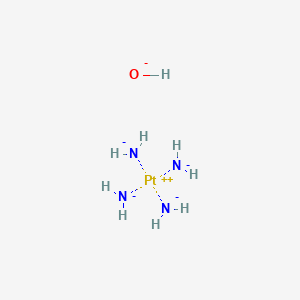
gadolinium;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gadolinium trihydrate is a compound consisting of gadolinium ions coordinated with three water molecules. Gadolinium is a rare-earth element with the atomic number 64 and is known for its unique magnetic and optical properties. The trihydrate form is commonly used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gadolinium trihydrate can be synthesized through several methods. One common approach involves the reaction of gadolinium oxide with water under controlled conditions. The reaction typically proceeds as follows:
Gd2O3+3H2O→2Gd(OH)3
The resulting gadolinium hydroxide can then be dehydrated to form gadolinium trihydrate.
Industrial Production Methods
In industrial settings, gadolinium trihydrate is often produced through the extraction of gadolinium from its ores, followed by purification and hydration processes. The ore is first dissolved in acid, and gadolinium is precipitated out using a suitable reagent. The precipitate is then washed and hydrated to obtain gadolinium trihydrate.
Analyse Chemischer Reaktionen
Types of Reactions
Gadolinium trihydrate undergoes various chemical reactions, including:
Oxidation: Gadolinium can be oxidized to form gadolinium oxide.
Reduction: Gadolinium trihydrate can be reduced to metallic gadolinium under specific conditions.
Substitution: Gadolinium ions can be substituted with other metal ions in coordination complexes.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Ligands such as EDTA or DTPA in aqueous solutions.
Major Products
Oxidation: Gadolinium oxide.
Reduction: Metallic gadolinium.
Substitution: Various gadolinium coordination complexes.
Wissenschaftliche Forschungsanwendungen
Gadolinium trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other gadolinium compounds.
Biology: Employed in the study of biological systems due to its paramagnetic properties.
Medicine: Widely used in magnetic resonance imaging (MRI) as a contrast agent to enhance image quality.
Industry: Utilized in the production of phosphors for color television tubes and in the manufacturing of electronic devices.
Wirkmechanismus
The mechanism by which gadolinium trihydrate exerts its effects is primarily through its paramagnetic properties. In MRI, gadolinium ions enhance the contrast of images by shortening the relaxation times of nearby hydrogen nuclei. This effect is achieved through the interaction of gadolinium’s unpaired electrons with the magnetic field, which influences the relaxation processes of the hydrogen nuclei.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Europium trihydrate
- Terbium trihydrate
- Dysprosium trihydrate
Uniqueness
Gadolinium trihydrate is unique due to its high magnetic moment and stability in aqueous solutions. Compared to europium and terbium trihydrates, gadolinium trihydrate has a higher magnetic susceptibility, making it more effective in applications requiring strong paramagnetic properties. Additionally, gadolinium’s ability to form stable complexes with various ligands enhances its versatility in scientific and industrial applications.
Eigenschaften
Molekularformel |
GdH6O3 |
|---|---|
Molekulargewicht |
211.3 g/mol |
IUPAC-Name |
gadolinium;trihydrate |
InChI |
InChI=1S/Gd.3H2O/h;3*1H2 |
InChI-Schlüssel |
DJPPPXFYESMHJX-UHFFFAOYSA-N |
Kanonische SMILES |
O.O.O.[Gd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


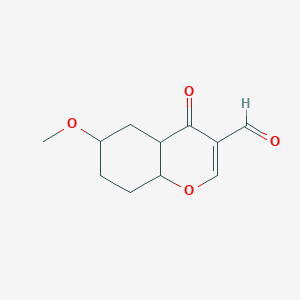
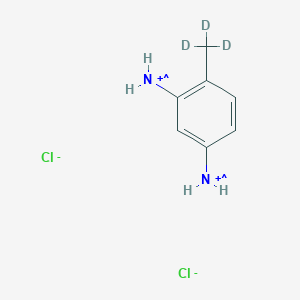
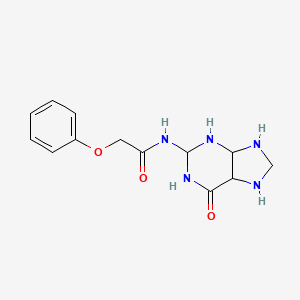
![3,4-Dimethoxy[7,8,9,-13C3]-cinnamic Acid](/img/structure/B15133933.png)
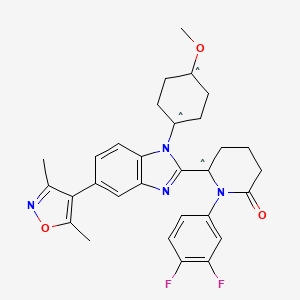
![9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine](/img/structure/B15133944.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1(12),2,5(13),6,8-pentaen-4-one](/img/structure/B15133948.png)
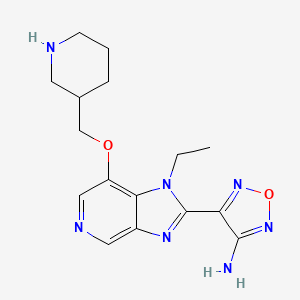

![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide](/img/structure/B15133962.png)
![9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B15133973.png)
![5-[[(2S)-1-[3-oxo-3-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propoxy]propan-2-yl]amino]-4-(trifluoromethyl)diazinan-3-one](/img/structure/B15133980.png)
